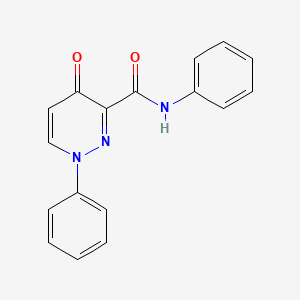

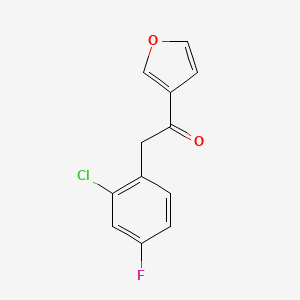

2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one often involves base-catalyzed Claisen-Schmidt condensation reactions, a method highlighted by Salian et al. (2018) for synthesizing chalcone derivatives. This approach is indicative of the potential pathways for synthesizing the target compound, leveraging the reactivity of substituted acetophenones and aldehydes (Salian et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often involves computational methods like Hirshfeld surfaces analysis and crystallography. The molecular structure and intermolecular interactions of similar compounds have been quantified using these methods, providing insight into the spatial arrangement and stability of the molecular framework (Salian et al., 2018).

Chemical Reactions and Properties

The reactivity of 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one can be inferred from studies on related compounds, where the presence of the furan ring and the substituted phenyl group influences the compound's participation in various chemical reactions. For instance, the multi-component synthesis approach described by Sayahi et al. (2015) for generating 2,2′-bifurans indicates a potential pathway for engaging in electrophilic aromatic substitution reactions and other complex formations (Sayahi et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, can be assessed through experimental studies. For example, the crystalline structure of related chalcone derivatives, as studied by Salian et al. (2018), provides a basis for understanding the solid-state properties of 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one, including its potential for forming stable crystals with defined melting points (Salian et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and other reagents, can be extrapolated from the behavior of structurally similar compounds. For instance, the study by Sayahi et al. (2015) on the multi-component synthesis involving furan compounds provides insight into the nucleophilic and electrophilic sites within the molecule, which are crucial for understanding its chemical behavior (Sayahi et al., 2015).

Applications De Recherche Scientifique

Phenol Oxidation

- Study Focus : Oxidation of specific phenyl compounds yielding benzofuran and dihydrobenzofuran derivatives.

- Relevance : Highlights methods of producing benzofuran derivatives, which could be related to the synthesis of compounds like 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one.

- Source : (Schofield et al., 1971).

Molecular Structure Analysis

- Study Focus : Structural analysis of complex compounds involving fluorophenyl and furanyl rings.

- Relevance : Provides insights into the molecular structure of compounds similar to 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one.

- Source : (El-Hiti et al., 2019).

Photoinduced Oxidative Annulation

- Study Focus : Oxidative annulation of butane-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates without transition metals or oxidants.

- Relevance : Demonstrates a method of forming complex heterocyclic compounds which could be similar in structure or synthesis pathway to 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one.

- Source : (Zhang et al., 2017).

Synthesis and Crystal Structures

- Study Focus : Synthesis and structural characterization of chalcone derivatives.

- Relevance : Provides a framework for understanding the chemical structure and synthesis of similar compounds.

- Source : (Salian et al., 2018).

Solvent Polarity Effects

- Study Focus : Impact of solvent polarity on the photophysical properties of certain chalcone derivatives.

- Relevance : Offers insights into how solvent environment can influence the properties of similar compounds.

- Source : (Kumari et al., 2017).

Fluorination in Organic Synthesis

- Study Focus : Use of fluorination in the synthesis of complex organic compounds.

- Relevance : Since 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one includes a fluorine atom, studies on fluorination are highly relevant.

- Source : (Masson & Schlosser, 2005).

Propriétés

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-1-(furan-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2/c13-11-6-10(14)2-1-8(11)5-12(15)9-3-4-16-7-9/h1-4,6-7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBSUVOIDLZNDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxaspiro[2.5]octane-5,7-dione](/img/structure/B2490093.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2490100.png)

![3-[1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2490101.png)

![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2490109.png)

![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)